molecular formula C9H13N3O3S2 B6576523 ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)acetate CAS No. 394234-34-5

ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)acetate

Cat. No.: B6576523
CAS No.: 394234-34-5
M. Wt: 275.4 g/mol
InChI Key: BCGZPAQKSLLISQ-UHFFFAOYSA-N
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Description

Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)acetate is a useful research compound. Its molecular formula is C9H13N3O3S2 and its molecular weight is 275.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.03983363 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)acetate (CAS Number: 394234-34-5) is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial activities, supported by relevant research findings and case studies.

  • Molecular Formula : C9H13N3O3S2
  • Molecular Weight : 299.32 g/mol
  • Purity : >95%

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of thiadiazole derivatives, including this compound.

In Vitro Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of the 1,3,4-thiadiazole scaffold exhibited inhibitory concentrations (IC50) as low as 0.28 µg/mL against MCF-7 breast cancer cells and 9.6 µM against HL-60 leukemia cells .
    • The mechanism of action often involves cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
  • Case Study :
    • A study evaluated a series of thiadiazole derivatives for their anticancer activity. Compounds similar to this compound were found to down-regulate key proteins involved in cell survival and proliferation, such as MMP2 and VEGFA .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties.

Antimicrobial Efficacy

  • Broad-Spectrum Activity :
    • This compound has been tested against various bacterial strains. Some derivatives have shown zones of inhibition ranging from 15 to 19 mm against pathogens like Salmonella typhi and E. coli at a concentration of 500 μg/disk .
    • The compound's structure allows for effective interaction with microbial targets, enhancing its efficacy against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action :
    • The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Comparative Biological Activity Table

CompoundTypeIC50 (µg/mL or µM)Target Cell Line/Pathogen
Ethyl 2-{...}Anticancer0.28 µg/mLMCF-7 (Breast Cancer)
Ethyl 2-{...}Anticancer9.6 µMHL-60 (Leukemia)
Thiadiazole DerivativeAntimicrobialN/ASalmonella typhi, E. coli

Properties

IUPAC Name

ethyl 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S2/c1-3-15-8(14)5-16-4-7(13)10-9-12-11-6(2)17-9/h3-5H2,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGZPAQKSLLISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)NC1=NN=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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